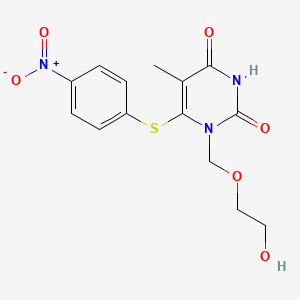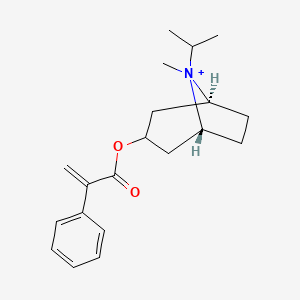
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural products and pharmaceuticals. This compound is characterized by its unique structural features, including the presence of multiple methyl groups, a phenyl ring, and an ethynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the desired substituents through a series of reactions such as alkylation, acylation, and reduction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific context of its use, such as its role in a biological system or its function as a chemical reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol include other piperidine derivatives with different substituents. Examples include:
- 1,3-Dimethyl-4-phenylpiperidine
- 1,3-Dimethyl-4-ethynylpiperidine
- 6-(2,4-Dimethylphenyl)-4-ethynylpiperidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
120729-78-4 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(3S,4R,6S)-6-(2,4-dimethylphenyl)-4-ethynyl-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C17H23NO2/c1-6-17(20)10-15(18(5)11-16(17,4)19)14-8-7-12(2)9-13(14)3/h1,7-9,15,19-20H,10-11H2,2-5H3/t15-,16-,17-/m0/s1 |
Clé InChI |
CGXPMEIRJZQJQM-ULQDDVLXSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[C@@H]2C[C@]([C@@](CN2C)(C)O)(C#C)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


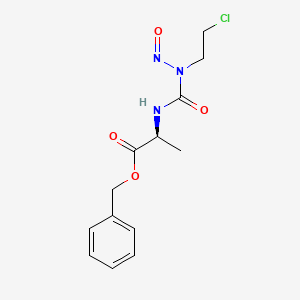
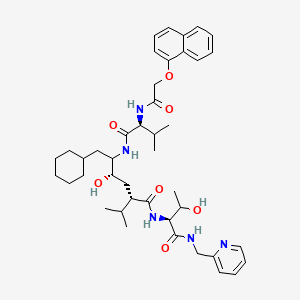

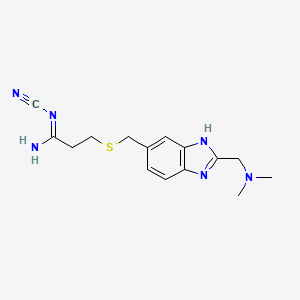

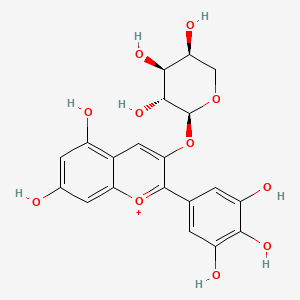
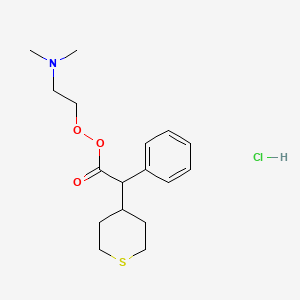
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
